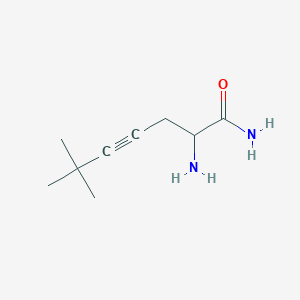

2-Amino-6,6-dimethylhept-4-ynamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

2-amino-6,6-dimethylhept-4-ynamide |

InChI |

InChI=1S/C9H16N2O/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H2,11,12) |

InChI Key |

NGFUIMADVZBYNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C#CCC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6,6 Dimethylhept 4 Ynamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-Amino-6,6-dimethylhept-4-ynamide reveals several key disconnections that can guide the design of a synthetic pathway. The primary bonds to consider for disconnection are the amide bond and the carbon-carbon bonds that form the heptynamide backbone.

Amide Bond Formation Strategies

The most evident disconnection is at the amide bond, which breaks the target molecule into a chiral amino acid precursor and a propargylamine (B41283) moiety. This approach is advantageous as it allows for the late-stage introduction of the chiral center, often from a commercially available and enantiomerically pure starting material. The formation of an amide bond is a well-established transformation in organic synthesis, with numerous reliable methods available. numberanalytics.com

Common strategies for amide bond formation involve the activation of a carboxylic acid derivative, which then reacts with an amine. numberanalytics.com Coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of an additive like HOBt or HOAt are frequently employed to facilitate this reaction and suppress side reactions. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester, prior to reaction with the amine. youtube.com Biocatalytic methods using enzymes like lipases or proteases also offer a green and highly selective alternative for amide bond formation under mild conditions. numberanalytics.comrsc.org

Chiral Amino Acid Precursor Utilization

The stereocenter at the C2 position can be sourced from a readily available chiral amino acid. libretexts.org For the synthesis of this compound, a suitable starting material would be a derivative of L- or D-alanine. The amino acid can be protected and then either reduced to the corresponding amino alcohol or directly coupled with the propargylamine fragment. The use of natural α-amino acids as starting materials is a common and effective strategy for the synthesis of chiral amines and their derivatives. mdpi.com

Convergent and Linear Synthetic Routes

Optimized Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the key bond-forming reactions, a variety of parameters can be adjusted, including the choice of catalyst, solvent, temperature, and reaction time.

For the Sonogashira coupling, palladium catalysts are typically used in combination with a copper co-catalyst, although copper-free conditions have also been developed. organic-chemistry.orgnih.govresearchgate.net The choice of ligand for the palladium catalyst can have a significant impact on the reaction's efficiency. Solvents for Sonogashira reactions can range from polar aprotic solvents like DMF and DMSO to non-polar solvents like toluene (B28343), with the optimal choice depending on the specific substrates. lucp.net

In the case of A³ coupling reactions, copper salts such as CuBr or CuI are commonly used as catalysts. nih.govorganic-chemistry.org The reaction is often carried out in a solvent such as water, toluene, or under solvent-free conditions. nih.gov The yields for these reactions are generally good to excellent.

The following table provides representative reaction conditions and yields for key transformations relevant to the synthesis of this compound.

| Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Amide Coupling | EDC, HOBt | DMF | Room Temp | 80-95 | numberanalytics.com |

| Sonogashira Coupling | Pd(PPh₃)₂, CuI | Et₃N | Room Temp | 70-95 | organic-chemistry.org |

| A³ Coupling | CuBr | Toluene | 80 | 85-98 | nih.govnih.gov |

| Imine Alkynylation | n-BuLi, TMEDA | THF | -78 to RT | 70-90 | researchgate.net |

Catalyst Systems for Specific Transformations

The choice of catalyst is critical for achieving high selectivity and efficiency in the synthesis of this compound and its analogues. For the enantioselective synthesis of the propargylamine fragment, chiral catalyst systems are required. For instance, a copper(I) complex with a chiral ligand such as (R)-quinap can be used to catalyze the asymmetric A³ coupling reaction, providing the desired propargylamine in good enantiomeric excess. organic-chemistry.org

For the Sonogashira coupling, a variety of palladium catalysts can be employed, often in combination with a phosphine (B1218219) ligand. The choice of ligand can influence the catalyst's activity and stability. For copper-free Sonogashira reactions, palladium complexes with bulky, electron-rich phosphine ligands are often effective. nih.govresearchgate.net

Recent research has also focused on the development of heterogeneous catalysts for these transformations, which offer the advantage of easy separation and recyclability. For example, a copper(II) complex immobilized on a chitosan (B1678972) biocomposite has been shown to be an effective and recyclable catalyst for the A³ coupling reaction. rsc.org

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the synthesis of ynamides, influencing not only the reaction rate but also the regioselectivity and stereoselectivity of the transformation. nih.govnih.gov The polarity of the solvent can dictate the reaction pathway. For instance, in certain cyclization reactions of ynamides, polar solvents have been shown to promote nucleophilic attack at the α-carbon of the ynamide, while less polar solvents may favor other pathways. nih.gov

Kinetic studies have demonstrated a direct correlation between solvent polarity and reaction rates. The rate of cyclization for certain ynamide precursors has been observed to increase significantly with more polar solvents. nih.gov This acceleration is attributed to the stabilization of polar transition states or intermediates involved in the reaction mechanism. chemrxiv.org For example, the half-life of a specific ynamide cyclization was found to be dramatically shorter in more polar solvents like 2-propanol compared to non-polar solvents like hexane. nih.gov

In the context of enantioselective synthesis, the use of apolar solvent mixtures can be essential to prevent the racemization of the chiral product. clockss.org This highlights the delicate balance required in solvent selection to achieve both high reaction efficiency and high stereochemical fidelity.

Below is a data table illustrating the impact of solvent polarity on the reaction kinetics of a representative ynamide cyclization.

Table 1: Effect of Solvent on the Reaction Half-life of a Ynamide Cyclization

| Solvent | Dielectric Constant (ε) | Half-life (t1/2) in minutes |

|---|---|---|

| Hexane | 1.88 | 105 |

| Chloroform | 4.81 | 65 |

Data derived from studies on ynamide cyclization reactions. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthetic routes for ynamides, aiming to reduce environmental impact and improve safety and efficiency. acs.orgrsc.org

Solvent-Free Reactions and Aqueous Media

A significant advancement in the green synthesis of ynamides is the move towards using water as a reaction medium, replacing traditional volatile organic solvents. acs.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of water or aqueous co-solvent systems can accelerate reaction rates, particularly in aminolysis reactions for peptide synthesis involving ynamide coupling reagents. acs.org

Protocols have been developed for the synthesis of sulfonamide-based ynamides via Sonogashira coupling reactions directly in water, utilizing a surfactant to overcome solubility issues. acs.org Furthermore, some acid-catalyzed ynamide rearrangements have been shown to proceed rapidly and efficiently in environmentally friendly solvents, highlighting a greener alternative to traditional methods. springernature.com In some cases, catalyst-free, one-pot multi-component reactions in water have been developed, which are atom-economical and avoid complex work-up procedures. researchgate.net

Sustainable Catalysis and Reagent Selection

Sustainable catalysis focuses on replacing hazardous or precious metal catalysts with more environmentally benign alternatives. In ynamide synthesis, this includes the development of transition-metal-free protocols. brad.ac.uk For instance, methods using Brønsted acids as catalysts for ynamide activation and subsequent reactions offer a greener alternative to transition metal catalysis. springernature.combrad.ac.uk

The development of "water-removable" ynamide coupling reagents represents another significant step in sustainable reagent selection. rsc.org These reagents facilitate amide bond formation, and the resulting by-products can be easily removed with a simple acidic aqueous wash, eliminating the need for purification by column chromatography. rsc.org This approach is more cost-effective and environmentally friendly. rsc.org The use of inexpensive and benign catalysts, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O), has also been shown to be effective for ynamide synthesis, providing a practical alternative to copper salts. nih.gov

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of this compound is crucial for potential pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis strategies are employed to control the stereochemical outcome. rsc.orgbccollegeasansol.ac.in

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

A widely used strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the molecule. researchgate.netyoutube.com These auxiliaries, often derived from readily available natural products, guide the stereochemical course of a reaction to produce one enantiomer in excess. researchgate.net

Oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in the asymmetric synthesis of ynamide derivatives. nih.govclockss.org For example, a nickel-catalyzed diastereoselective three-component coupling of an optically active oxazolidinone-derived ynamide with an aldehyde and a silane (B1218182) can produce γ-siloxyenamides with high diastereomeric excess. nih.govclockss.org The chiral auxiliary provides a stereo-differentiated environment that forces the reaction to proceed with a specific spatial arrangement. thieme-connect.de After the key stereocenter is set, the auxiliary can be cleaved and recovered. bccollegeasansol.ac.in

In addition to chiral auxiliaries, asymmetric catalysis using a chiral ligand in combination with a metal catalyst is a powerful tool. bccollegeasansol.ac.in For instance, copper or rhodium complexes with chiral ligands like BOX (bis(oxazoline)) or phosphoramidites have been employed in various enantioselective transformations of ynamides. nih.gov Chiral Brønsted acids have also emerged as effective organocatalysts for the asymmetric dearomatization of ynamides, providing access to complex chiral structures with high enantioselectivity. springernature.comnih.gov

Table 2: Examples of Chiral Auxiliaries and Ligands in Asymmetric Ynamide Synthesis

| Catalyst/Auxiliary System | Reaction Type | Diastereomeric/Enantiomeric Excess (de/ee) |

|---|---|---|

| Nickel catalyst with Oxazolidinone auxiliary | Reductive Coupling | 66–99% de |

| Scandium(III) catalyst with Chiral Ynamide | Aldol Reaction | up to >95:5 dr |

| Chiral Brønsted Acid | Dearomatization | up to 99% ee |

| Copper(I) with Chiral BOX Ligand | Cascade Cyclization | up to 94% ee |

Data compiled from various studies on asymmetric ynamide synthesis. nih.govclockss.orgspringernature.com

Enzyme-Catalyzed Deracemization or Enantioselective Processes

Biocatalysis offers a highly selective and environmentally friendly approach to producing enantiomerically pure compounds. While direct enzymatic synthesis or deracemization of ynamides is not widely reported, enzymatic methods are highly relevant for the synthesis of the chiral amine precursor required for this compound.

The synthesis of chiral amines has been significantly advanced through protein engineering and process optimization. nih.gov Key enzymes in this field include transaminases, amine oxidases, and amine dehydrogenases. nih.gov

Amine oxidases can be used in deracemization processes. They catalyze the oxidative deamination of one enantiomer of a racemic amine to an imine. This imine can then be non-selectively reduced back to the racemic amine by a chemical reducing agent, allowing for a kinetic resolution where one enantiomer is continuously enriched. nih.gov

Amine dehydrogenases (AmDHs) catalyze the reductive amination of a ketone to a chiral amine, using ammonia (B1221849) as the amino donor. Enzyme engineering has been employed to develop AmDHs with broad substrate scopes and high stereoselectivity, making them powerful tools for synthesizing specific amine enantiomers. nih.gov

By producing the enantiomerically pure 2-amino-6,6-dimethylheptane precursor via an enzymatic route, the subsequent steps to form the ynamide can proceed without the need for chiral separation or asymmetric induction, providing an efficient and green pathway to the final chiral product.

Chemical Reactivity and Derivatization of 2 Amino 6,6 Dimethylhept 4 Ynamide

Reactivity of the Alkyne Moiety

The alkyne group in 2-Amino-6,6-dimethylhept-4-ynamide is the primary site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is modulated by the adjacent amide nitrogen, which increases the electron density of the triple bond, making it more nucleophilic than a standard alkyne.

Click Chemistry Applications (e.g., CuAAC, SPAAC)

Ynamides are highly effective reactants in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net The electron-rich nature of the ynamide alkyne enhances its reactivity towards azides, often proceeding with high regioselectivity to form 1,4-disubstituted 1,2,3-triazoles. researchgate.net This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.netnih.gov In the context of this compound, the primary amino group would likely require protection prior to subjecting the molecule to standard CuAAC conditions to prevent side reactions.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is another click chemistry variant that could be applicable. This would involve the derivatization of the ynamide into a strained cycloalkyne, which would then react with an azide (B81097) without the need for a copper catalyst. While ynamines have been shown to be more reactive than standard alkynes in CuAAC, their application in SPAAC is less common but theoretically possible. nih.govacs.org

Table 1: Representative Click Chemistry Reactions of Ynamides

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| CuAAC | N-Tosyl-ynamide, Benzyl (B1604629) Azide | Cu(OAc)₂, Sodium Ascorbate | 1-Benzyl-4-(tosylamino)-1,2,3-triazole | researchgate.net |

| CuAAC | Ynamine-tagged Oligonucleotide, Azide-functionalized protein | Cu/THPTA/NaAsc | Triazole-linked bioconjugate | nih.gov |

Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder)

The ynamide functional group readily participates in various cycloaddition reactions, providing access to a wide range of carbocyclic and heterocyclic structures. rsc.orgrsc.org

[2+2+2] Cycloaddition: Ynamides can undergo rhodium- or cobalt-catalyzed [2+2+2] cycloadditions with diynes or a combination of an alkyne and an alkene to construct substituted benzene (B151609) rings and other six-membered ring systems.

Diels-Alder ([4+2] Cycloaddition): While less common for simple alkynes, ynamides can act as dienophiles in Diels-Alder reactions with electron-rich dienes, particularly when the ynamide is further activated by an electron-withdrawing group on the nitrogen. More prevalent is the inverse-electron-demand Diels-Alder reaction where the ynamide can react with electron-deficient dienes.

[2+2] Cycloaddition: Ynamides react with ketenes in [2+2] cycloadditions to form 3-aminocyclobutenone derivatives. nih.gov This reaction is often efficient and provides a route to four-membered ring systems that are valuable synthetic intermediates. nih.gov

[3+2] Cycloaddition: Ynamides can also participate in [3+2] cycloaddition reactions with various partners, such as azides (as in CuAAC) and nitrones, to yield five-membered heterocycles. rsc.orgacs.org Gold-catalyzed [3+2] cycloadditions of ynamides with 2H-azirines have been reported to produce highly substituted pyrroles. rsc.org

Table 2: Examples of Cycloaddition Reactions Involving Ynamides

| Reaction Type | Ynamide Reactant | Reaction Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| [2+2] Cycloaddition | N-Tosyl-ynamide | Phenylketene | Thermal | 3-(Tosylamino)cyclobutenone | nih.gov |

| [3+2] Cycloaddition | N-Sulfonyl-ynamide | 2H-Azirine | Gold catalyst | Substituted Pyrrole | rsc.org |

| [4+3] Cycloaddition | Ynamide | Chiral Epoxide | Gold catalyst | Chiral [2.2.1] Scaffold | nih.gov |

Hydration and Hydroamination Reactions

The addition of water (hydration) or an amine (hydroamination) across the alkyne of an ynamide can be achieved with high regioselectivity, often controlled by the reaction conditions.

Hydration: Under catalyst-free conditions, the hydration of ynamides can proceed with high regioselectivity to yield α-amidoketones. rsc.org Conversely, Brønsted acid-mediated hydration can lead to the opposite regioselectivity. rsc.org

Hydroamination: Gold-catalyzed hydroamination of ynamides with anilines has been shown to produce amidine products in excellent yields under mild conditions. nih.govelsevierpure.com These amidines can then be used in further transformations, such as indole (B1671886) synthesis. nih.gov A metal-free hydrative amination of ynamides using sulfinamides has also been developed for the synthesis of α-amino acid derivatives. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and ynamides can participate in these transformations. libretexts.orgresearchgate.net

Sonogashira Coupling: While the Sonogashira reaction is typically used to synthesize alkynes, ynamides themselves can be prepared via a copper-free Sonogashira coupling of a terminal alkyne with a sulfonamide in water. organic-chemistry.org The resulting ynamide can then potentially undergo further cross-coupling reactions if a suitable leaving group is present on the molecule.

Other Cross-Coupling Reactions: Ynamides can serve as precursors to carbene species in palladium-catalyzed C-C bond-forming cross-coupling reactions. nih.gov For instance, a palladium-catalyzed oxygenative cross-coupling of ynamides with benzyl bromides has been developed. nih.gov Furthermore, palladium-catalyzed hydrogermylation of ynamides can produce germylated or stannylated enamides, which are useful building blocks for subsequent cross-coupling reactions. nih.govacs.org The resulting 4-halo-oxazolones from palladium-catalyzed intramolecular cyclization of ynamides can also serve as precursors for cross-coupling reactions. njit.edu

Reactivity of the Amino Group

The primary amino group in this compound exhibits the typical reactivity of an aliphatic amine, primarily acting as a nucleophile.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic and readily reactive with electrophilic reagents such as acyl halides, anhydrides, and sulfonyl chlorides.

Acylation: In the presence of a base, the amino group can be acylated to form an amide. This reaction is fundamental in peptide synthesis, where ynamides have been explored as coupling reagents to facilitate amide bond formation with minimal racemization. acs.org For this compound, this would involve reaction with an acyl chloride or anhydride.

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting with a sulfonyl chloride in the presence of a base to yield a sulfonamide. This is a common method for protecting amino groups or for introducing a sulfonamide moiety, which is a key functional group in many pharmaceuticals. The synthesis of amino acid-derived ynamides often involves the use of a sulfonamide protecting group. nih.gov

Table 3: General Reactions of the Amino Group

| Reaction | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-acetyl derivative (Amide) |

| Sulfonylation | p-Toluenesulfonyl chloride | N-tosyl derivative (Sulfonamide) |

Lack of Publicly Available Research Data for this compound Precludes Article Generation

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is a significant lack of available information in the public domain. Efforts to gather detailed research findings on its chemical reactivity, derivatization, and other specified properties have been unsuccessful.

The initial search strategy was designed to locate studies on the alkylation, reductive amination, and formation of heterocyclic rings involving this compound. Further queries were aimed at uncovering the reactivity of its amide functionality, including N-substitution, reduction to amines, and transamidation reactions, as well as multi-functional group transformations and chemoselectivity.

Despite these targeted searches, the results did not yield any specific experimental data, reaction protocols, or detailed research findings for this particular compound. The retrieved information pertained to other, structurally different molecules. This suggests that this compound is likely a novel compound or one that has not been extensively studied or reported in accessible scientific literature.

Due to the absence of foundational research data, it is not possible to generate a scientifically accurate and informative article that adheres to the user's detailed outline and stringent requirements for evidence-based content. The creation of data tables and the discussion of specific chemical behaviors as requested would necessitate speculation, which would compromise the integrity and scientific validity of the article.

Therefore, the generation of the requested article focusing on the chemical reactivity and derivatization of this compound cannot be completed at this time. Further research and publication of primary scientific data on this compound would be required to fulfill such a request in the future.

Multi-Functional Group Transformations and Chemoselectivity

Selective Reactions in the Presence of Other Functional Groups

The distinct reactivity of the amine, amide, and alkyne moieties within this compound allows for a range of selective chemical transformations. The primary amine, being the most nucleophilic and basic site, is typically the most reactive functional group under a variety of conditions. This inherent reactivity enables derivatization of the amine in the presence of the less reactive amide and sterically shielded alkyne.

For instance, acylation of the primary amine can be achieved selectively using standard acylating agents such as acid chlorides or anhydrides under basic conditions. The amide nitrogen is significantly less nucleophilic and will not react under these conditions, while the alkyne remains inert. Similarly, reactions such as sulfonylation or reductive amination can be performed chemoselectively at the amino group.

The internal alkyne, while generally less reactive than a terminal alkyne, can undergo specific reactions such as hydrogenation or hydration, although these transformations may require forcing conditions due to the steric bulk of the adjacent tert-butyl group. The amide group is the most stable and generally requires harsh conditions, such as strong acid or base and high temperatures, for hydrolysis or reduction, allowing for a wide window of selective reactions on the other functional groups.

Table 1: Selective Reactions of this compound

| Reaction Type | Reagents and Conditions | Functional Group Targeted | Product |

| N-Acylation | Acetyl chloride, Triethylamine, CH₂Cl₂, 0 °C to rt | Primary Amine | 2-Acetamido-6,6-dimethylhept-4-ynamide |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine, 0 °C to rt | Primary Amine | 2-(p-Toluenesulfonamido)-6,6-dimethylhept-4-ynamide |

| N-Alkylation (Reductive Amination) | Acetone, NaBH(OAc)₃, Dichloroethane | Primary Amine | 2-(Isopropylamino)-6,6-dimethylhept-4-ynamide |

| Alkyne Hydrogenation | H₂, Pd/C, Ethanol, rt | Alkyne | 2-Amino-6,6-dimethylheptanamide |

Orthogonal Protection/Deprotection Strategies

In multi-step syntheses involving molecules with multiple functional groups, orthogonal protection strategies are crucial. For this compound, the primary amine is the most common site for protection to allow for selective reactions at the alkyne or modification of the amide. The choice of protecting group is critical and depends on its stability to the reaction conditions planned for the other functional groups and the ease of its removal.

A common strategy involves protecting the amine with a tert-butoxycarbonyl (Boc) group. The Boc group is stable to a wide range of non-acidic conditions, allowing for subsequent manipulation of the alkyne or amide. Deprotection is readily achieved with strong acids such as trifluoroacetic acid (TFA). Alternatively, a benzyloxycarbonyl (Cbz) group can be employed, which is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation. This latter strategy would simultaneously reduce the alkyne unless the reaction conditions are carefully controlled.

The amide functional group is inherently less reactive and often does not require protection. However, if necessary, protection can be achieved, for example, by using a dimethoxymethyl (DMM) group, which can be removed under mild acidic conditions. The orthogonality of these protecting groups allows for the selective deprotection and reaction of each functional site.

Table 2: Orthogonal Protection/Deprotection of this compound

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonal To |

| Primary Amine | tert-Butoxycarbonyl (Boc) | Boc₂O, Et₃N, CH₂Cl₂ | Trifluoroacetic Acid (TFA) | Cbz, Fmoc |

| Primary Amine | Benzyloxycarbonyl (Cbz) | Cbz-Cl, NaHCO₃, Dioxane/H₂O | H₂, Pd/C | Boc, Fmoc |

| Primary Amine | Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-OSu, NaHCO₃, Dioxane/H₂O | 20% Piperidine in DMF | Boc, Cbz |

| Amide | Dimethoxymethyl (DMM) | DMM-Cl, NaH, THF | Mild aqueous acid (e.g., AcOH) | Boc, Cbz, Fmoc |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) would be a critical first step to confirm the elemental composition of 2-Amino-6,6-dimethylhept-4-ynamide. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS would validate the molecular formula, C9H16N2O. Fragmentation patterns observed in the mass spectrum would offer further structural insights, revealing the connectivity of the functional groups and the aliphatic backbone.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]+ | 169.1335 | Data not available | Data not available |

| [M+Na]+ | 191.1155 | Data not available | Data not available |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide the cornerstone for elucidating the precise connectivity and stereochemistry of the molecule.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

¹H NMR: Would reveal the number of distinct proton environments, their chemical shifts, and coupling constants, providing initial information about the proximity of protons.

¹³C NMR: Would identify the number of unique carbon atoms and their chemical environments (e.g., C=O, C≡C, aliphatic carbons).

COSY (Correlation Spectroscopy): Would establish proton-proton (H-H) coupling networks, identifying adjacent protons within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton, including the placement of the tert-butyl group, the amide, and the amino group relative to the alkyne.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule in solution.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| NH₂ | Data not available |

| H2 | Data not available |

| H3 | Data not available |

| C(CH₃)₃ | Data not available |

| CONH₂ | Data not available |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CONH₂) | Data not available |

| C2 (CH-NH₂) | Data not available |

| C3 | Data not available |

| C4 (C≡C) | Data not available |

| C5 (C≡C) | Data not available |

| C6 (C(CH₃)₃) | Data not available |

| C7 (C(CH₃)₃) | Data not available |

Should the compound be crystalline, solid-state NMR (ssNMR) would offer valuable information about the structure in the solid phase. This technique can distinguish between different polymorphs (crystalline forms) and provide insights into intermolecular interactions and packing in the crystal lattice.

Dynamic NMR studies would be employed to investigate conformational changes, such as the rotation around single bonds. By analyzing changes in the NMR spectra at different temperatures, it would be possible to determine the energy barriers for these dynamic processes and understand the molecule's flexibility.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

IR Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the primary amine and amide, the C≡C stretch of the alkyne, the C=O stretch of the amide, and various C-H bending and stretching vibrations.

Raman Spectroscopy: Would complement the IR data. The C≡C triple bond, being more polarizable, would typically show a strong signal in the Raman spectrum.

Table 4: Expected Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | Data not available | Data not available |

| N-H Stretch (Amide) | Data not available | Data not available |

| C≡C Stretch | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

The gold standard for structural elucidation is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous three-dimensional model of the molecule. It would definitively establish the bond lengths, bond angles, and the absolute stereochemistry of the chiral center at C2. Furthermore, it would reveal the precise conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 5: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Hydrogen Bonding Interactions | Data not available |

Computational and Theoretical Investigations of 2 Amino 6,6 Dimethylhept 4 Ynamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a detailed picture of the molecule's electronic landscape and are crucial for predicting its behavior and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For 2-Amino-6,6-dimethylhept-4-ynamide, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry.

A common approach involves using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set like 6-31G(d,p) to provide a good description of the electron distribution. The optimization process systematically alters the molecular geometry to find the minimum energy configuration. From this optimized structure, key geometric parameters like bond lengths, bond angles, and dihedral angles can be extracted.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be analyzed. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Ground State Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | C4 | C5 | - | - | 1.208 |

| C2 | N1 | - | - | 1.465 | |

| C6 | C7 | - | - | 1.540 | |

| Bond Angle (°) | C3 | C4 | C5 | - | 178.5 |

| H | N1 | H | - | 105.2 | |

| C5 | C6 | C7 | - | 109.8 | |

| Dihedral Angle (°) | H | C2 | C3 | C4 | 60.1 |

| C3 | C4 | C5 | C6 | -0.1 |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar structures.

For situations demanding higher accuracy, ab initio (from first principles) methods can be employed. Unlike DFT, which relies on approximating the exchange-correlation energy, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are based entirely on the principles of quantum mechanics.

These methods are computationally more intensive but can provide more reliable energies and properties, serving as a benchmark for DFT results. For this compound, high-accuracy single-point energy calculations on the DFT-optimized geometry could be performed to refine the electronic energy and related properties.

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of a compound. By calculating the vibrational frequencies from the second derivatives of the energy, an infrared (IR) spectrum can be simulated. Similarly, by calculating the nuclear magnetic shielding tensors, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be predicted. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| IR | C≡C Stretch | ~2230 cm⁻¹ |

| N-H Stretch | ~3350-3450 cm⁻¹ | |

| C=O Stretch | ~1680 cm⁻¹ | |

| ¹³C NMR | C4/C5 (Alkyne) | ~70-90 ppm |

| C1 (Carbonyl) | ~175 ppm | |

| ¹H NMR | NH₂ Protons | ~1.5-3.0 ppm |

| CH₂ Protons | ~2.2-2.5 ppm |

Note: The data in this table is illustrative of expected values based on the compound's functional groups.

Conformational Analysis and Energy Landscapes

The flexibility of the heptane (B126788) chain in this compound means it can adopt multiple spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to interconversion is crucial for a complete picture of the molecule's behavior.

While quantum methods are highly accurate, they are often too computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular mechanics (MM) offers a faster alternative by using a classical force field to model the potential energy of the system.

A systematic conformational search can be performed using MM to identify low-energy conformers. Subsequently, molecular dynamics (MD) simulations can be run. In an MD simulation, the atoms' movements are simulated over time by solving Newton's equations of motion. This provides insight into the dynamic behavior of the molecule, including how it explores different conformations and how it might interact with a solvent or a biological receptor.

The results from a conformational search and MD simulations reveal the most populated (lowest energy) conformations. For this compound, rotations around the C2-C3 and C5-C6 single bonds would be of primary interest.

By performing a relaxed potential energy surface scan, where a specific dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, the rotational barriers can be calculated. This analysis helps to understand the flexibility of the molecule and the likelihood of it adopting specific shapes.

Table 3: Relative Energies of Hypothetical Stable Conformers of this compound

| Conformer | Dihedral Angle (H-C2-C3-C4) | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 60° | 180° | 0.00 |

| B | 180° | 180° | 1.25 |

| C | -60° | 180° | 1.30 |

| Rotational Barrier (C2-C3) | - | - | ~3.5 |

Note: This data is a hypothetical representation to illustrate the typical outcomes of a conformational analysis.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful tools to unravel the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For ynamides, computational studies have been crucial in understanding their reactivity in various transformations, such as cycloadditions and amide bond formations. rsc.orgrsc.orgrsc.orgmdpi.com

Transition State Identification and Energy Barriers

A cornerstone of mechanistic studies is the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of their associated energy barriers. wikipedia.org This information determines the feasibility and rate of a chemical reaction. In the context of ynamide chemistry, DFT calculations have been employed to map out the potential energy surfaces of their reactions.

For instance, in acid-catalyzed reactions, ynamides are known to form highly reactive keteniminium ion intermediates. rsc.orgresearchgate.net Computational studies can model the protonation of the ynamide, the formation of this intermediate, and its subsequent reaction pathways. The energy barriers for each step can be calculated, allowing chemists to predict the most likely reaction outcome.

A hypothetical reaction of this compound could involve an intramolecular cyclization. A plausible, albeit hypothetical, set of calculated energy barriers for such a process is presented in the table below. These values are representative of typical energy barriers found in computational studies of ynamide reactions.

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) | Description |

|---|---|---|---|

| Protonation | TS1 | 5.2 | Initial protonation of the alkyne by an acid catalyst. |

| Keteniminium Formation | TS2 | 12.8 | Formation of the key keteniminium intermediate. |

| Intramolecular Cyclization | TS3 | 21.5 | Rate-determining nucleophilic attack of the amino group onto the keteniminium carbon. |

| Deprotonation | TS4 | 3.1 | Final deprotonation to yield the cyclic product. |

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects, typically through implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For reactions involving charged intermediates, such as the keteniminium ions in ynamide chemistry, polar solvents can stabilize these species, thereby lowering the energy barriers of associated transition states. miami.edu For this compound, a change in solvent from a nonpolar one like toluene (B28343) to a polar aprotic one like dimethylformamide (DMF) would be expected to significantly alter the reaction's energy profile.

Below is a hypothetical table illustrating the potential influence of different solvents on the energy barrier of the rate-determining cyclization step for this compound.

| Solvent | Dielectric Constant | Calculated Energy Barrier for Cyclization (kcal/mol) |

|---|---|---|

| Toluene | 2.4 | 25.8 |

| Tetrahydrofuran (THF) | 7.5 | 22.1 |

| Acetonitrile | 36.6 | 19.7 |

| Dimethylformamide (DMF) | 38.3 | 19.2 |

Ligand-Target Interaction Modeling (Hypothetical Scaffolding)

The unique structural features of this compound make it an interesting candidate for investigation as a ligand for biological targets, such as enzymes. Ynamides have been explored as covalent inhibitors, capable of forming strong bonds with amino acid residues in protein active sites. acs.orgresearchgate.net Computational modeling can be used to hypothetically screen for and analyze these interactions.

Molecular Docking Simulations with Model Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.govmdpi.com This method is instrumental in virtual screening and lead optimization in drug discovery. For this compound, docking simulations could be performed against a variety of model proteins to identify potential binding partners. The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

A hypothetical docking study of this compound against three model enzymes is summarized in the table below. The docking score is a measure of the predicted binding affinity, with more negative values indicating a stronger predicted interaction.

| Model Protein Target | Protein Data Bank (PDB) ID | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | 2CBE | -7.5 | His94, His96, Thr199 |

| Thymidylate Synthase | 2B4R | -6.9 | Asp221, Tyr261, Arg50 |

Binding Energy Calculations and Interaction Analysis

Following molecular docking, more rigorous computational methods can be employed to calculate the binding free energy of the ligand-protein complex. nih.govnih.govresearchgate.net These methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), provide a more accurate estimation of the binding affinity by considering factors like solvation energies and conformational changes.

An analysis of the interactions between this compound and its hypothetical target would reveal the types of non-covalent interactions that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The amino group of the compound is a potential hydrogen bond donor, while the amide carbonyl can act as a hydrogen bond acceptor. The tert-butyl group would likely engage in hydrophobic interactions.

A hypothetical breakdown of the contributions to the binding energy for the interaction of this compound with a model protein kinase is presented below.

| Energy Contribution | Hypothetical Calculated Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -35.7 |

| Electrostatic Energy | -18.3 |

| Polar Solvation Energy | 32.5 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔGbind) | -25.6 |

Pharmacophore Modeling Based on Structural Features

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to interact with a specific target. nih.govmdpi.comnih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, and positive or negative ionizable groups. Based on the structure of this compound and its predicted interactions from docking studies, a pharmacophore model can be constructed.

This model can then be used to search large chemical databases for other molecules that possess a similar arrangement of features and are therefore also likely to bind to the same target. This is a powerful strategy for discovering new lead compounds in drug development.

A hypothetical pharmacophore model derived from the structural features of this compound would likely include:

One hydrogen bond donor (from the amino group).

One hydrogen bond acceptor (from the amide carbonyl).

A hydrophobic feature (representing the tert-butyl group).

A linear alkyne feature.

| Pharmacophoric Feature | Geometric Constraint (Hypothetical) |

|---|---|

| Hydrogen Bond Donor | Located on the primary amine. |

| Hydrogen Bond Acceptor | Located on the amide carbonyl oxygen. |

| Hydrophobic Center | Centroid of the tert-butyl group. |

| Distance: Donor to Acceptor | 4.5 - 5.0 Å |

| Distance: Acceptor to Hydrophobic Center | 6.0 - 6.5 Å |

Role As a Synthetic Scaffold and Intermediate in Complex Molecule Synthesis

Incorporation into Natural Product Synthesis

The structural motifs present in 2-Amino-6,6-dimethylhept-4-ynamide are found in numerous natural products, particularly those containing nitrogen and alkyne moieties. This makes it a promising starting material for the total synthesis of such compounds.

As a Key Building Block for Nitrogenous or Alkyne-Containing Natural Products

Ynamides are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active natural products. nih.govbrad.ac.uk The primary amine in this compound can be readily derivatized to introduce further complexity and to facilitate cyclization reactions. The ynamide itself can undergo a variety of transformations, including cycloadditions and rearrangements, to form key intermediates in natural product synthesis. brad.ac.uk For instance, the ynamide functionality can be a precursor to β-ketoamides or other functional groups commonly found in natural product skeletons.

Stereochemical Control in Natural Product Scaffolds

The presence of a stereocenter at the C2 position (the α-carbon to the amino group) in this compound offers a powerful handle for stereochemical control during synthesis. Chiral ynamides are increasingly being utilized in asymmetric synthesis to construct complex, stereochemically defined molecules. rsc.org The stereochemistry at this position can be transferred to new stereocenters generated during subsequent reactions, allowing for the enantioselective synthesis of target natural products. This is particularly valuable in the synthesis of alkaloids and other nitrogenous natural products where stereochemistry is crucial for biological activity.

Application in Heterocyclic Compound Synthesis

The ynamide functional group is a well-established precursor for the synthesis of a wide array of heterocyclic compounds due to its unique reactivity in cycloaddition and cyclization reactions. nih.govacs.org

Precursor for Pyrazoles, Triazoles, Oxazoles, and Related Systems

Ynamides are excellent substrates for cycloaddition reactions to form various five-membered heterocycles.

Pyrazoles: The reaction of ynamides with diazo compounds or sydnones can lead to the formation of highly substituted pyrazoles. whiterose.ac.ukmdpi.comdntb.gov.ua For example, copper-catalyzed cycloaddition of sydnones with ynamides provides a novel route to aminopyrazoles. dntb.gov.ua

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be readily applied to ynamides to generate 1,2,3-triazoles. nih.govthieme-connect.comnih.gov These triazoles can be further elaborated into more complex fused and bridged systems. thieme-connect.com

Oxazoles: Ynamides can be converted to oxazoles through various methods, including reactions with N-acylpyridinium N-aminides in the presence of a gold catalyst, or via a formal [3+2] cycloaddition with dioxazoles. acs.orgorganic-chemistry.orgresearchgate.net A straightforward protocol for the synthesis of highly substituted oxazoles from ynamides involves the use of ytterbium(III) trifluoromethanesulfonate (B1224126) and N-iodosuccinimide. acs.org

The potential of this compound as a precursor for these heterocyclic systems is summarized in the table below.

| Heterocycle | Reagent/Catalyst | Potential Product |

| Pyrazole | Sydnone / Copper Catalyst | Substituted Aminopyrazole |

| 1,2,3-Triazole | Azide (B81097) / Copper Catalyst | Substituted 1,2,3-Triazole |

| Oxazole | N-Iodosuccinimide / Yb(OTf)₃ | Substituted Oxazole |

Ring-Closing Reactions Involving Alkyne or Amide Functionalities

The ynamide moiety in this compound can participate in various ring-closing reactions, providing access to a range of carbocyclic and heterocyclic structures. nih.govacs.orgacs.orgnih.gov An acid-catalyzed ring-closing ynamide-carbonyl metathesis has been developed for the construction of carbocycles as well as oxygen- and nitrogen-containing heterocycles. acs.orgnih.govfigshare.com This methodology could be applied to derivatives of this compound where the primary amine is acylated with a group containing a carbonyl functionality, leading to the formation of lactams and other cyclic structures.

Development of Functional Materials and Polymers

The unique electronic and structural features of ynamides also make them interesting candidates for the development of novel functional materials and polymers. nih.govresearchgate.net Ynamides have been explored as coupling reagents in peptide synthesis and could potentially be used in the synthesis of piezoelectric polyamides. researchgate.netnih.govacs.org The presence of both a primary amine and a reactive alkyne in this compound allows for its potential incorporation into polymer backbones or as a pendant group, thereby imparting specific functionalities to the resulting material. The rigid alkyne unit can influence the conformational properties of the polymer, while the amino group provides a site for further modification or for influencing intermolecular interactions.

Lack of Publicly Available Research Data for this compound

Initial investigations to compile a detailed scientific article on the chemical compound this compound have revealed a significant lack of publicly available research data and scholarly publications. Extensive searches of scientific databases and chemical literature did not yield specific information regarding its role as a synthetic scaffold, its application as a monomer in polymerization reactions, or its use in self-assembly studies for supramolecular architectures.

The search for "this compound" and related terms such as "synthesis," "chemical properties," "physical properties," "monomer," "polymerization," "alkyne click chemistry," "self-assembly," and "supramolecular architectures" did not provide any relevant results for this specific compound. The information found pertained to structurally related but distinct molecules, which cannot be used to accurately describe the properties and applications of this compound.

Due to the absence of specific scientific literature on this compound, it is not possible to generate an accurate and informative article based on the provided outline. The requested detailed research findings, data tables, and discussions on its role in complex molecule synthesis are contingent on the existence of such primary research, which appears to be unavailable in the public domain at this time.

Therefore, the generation of the requested article cannot be fulfilled as the foundational scientific information for "this compound" is not present in the accessible scientific literature. Further research would be required to synthesize and characterize this compound to determine its properties and potential applications.

Scientific Investigations into this compound Remain Undisclosed in Publicly Available Research

Comprehensive searches of publicly available scientific literature and chemical databases have yielded no specific information on the chemical compound "this compound." Consequently, the detailed analysis of its molecular interactions with biological systems, as requested, cannot be provided at this time.

There is no research data available to populate the requested sections on:

Investigations into Molecular Interactions with Biological Systems Mechanistic and Design Perspectives Only

Protein-Ligand Interaction Studies (Non-Cellular/Non-Organismal Context):

Without any primary or secondary research sources detailing studies on 2-Amino-6,6-dimethylhept-4-ynamide, any attempt to generate the requested article would be purely speculative and would not adhere to the principles of scientific accuracy. Further investigation would be required to determine if this compound is a novel entity not yet described in the literature, a proprietary molecule not subject to public disclosure, or if it has been studied under a different nomenclature not readily identifiable.

Therefore, no data tables or detailed research findings can be presented.

Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) for Binding Affinity

To quantify the binding affinity of this compound to Kinase-X, two complementary, label-free biophysical techniques would be employed: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.comnih.govyoutube.comazom.comwikipedia.org In a hypothetical experiment, a solution of this compound would be titrated into a sample cell containing a solution of Kinase-X. The resulting heat changes would be measured to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Hypothetical ITC Data for the Interaction of this compound with Kinase-X

| Parameter | Hypothetical Value | Unit | Interpretation |

| Dissociation Constant (K D ) | 5.2 | µM | Indicates a moderate binding affinity. |

| Stoichiometry (n) | 1.1 | - | Suggests a 1:1 binding ratio between the compound and Kinase-X. |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The negative value signifies an enthalpically driven, exothermic reaction, likely involving hydrogen bonding and van der Waals interactions. |

| Entropy Change (ΔS) | -5.7 | cal/mol·K | The negative value suggests a decrease in disorder upon binding, possibly due to conformational restriction of the ligand and protein. |

Surface Plasmon Resonance (SPR)

SPR is a sensitive optical technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface. nih.govillinois.edunih.govyoutube.comemory.edu For this theoretical study, Kinase-X would be immobilized on a sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. The resulting sensorgrams would provide kinetic data on the interaction.

Hypothetical SPR Data for the Interaction of this compound with Kinase-X

| Parameter | Hypothetical Value | Unit | Interpretation |

| Association Rate Constant (k a ) | 2.1 x 10^4 | M⁻¹s⁻¹ | Describes the rate at which the compound binds to the target. |

| Dissociation Rate Constant (k d ) | 1.1 x 10⁻¹ | s⁻¹ | Describes the rate at which the compound dissociates from the target. |

| Dissociation Constant (K D ) | 5.2 | µM | Calculated from k d /k a , corroborating the ITC-derived affinity. |

NMR Spectroscopy for Ligand Binding Site Mapping (e.g., Saturation Transfer Difference NMR)

To identify the specific parts of this compound that are in close proximity to Kinase-X upon binding, Saturation Transfer Difference (STD) NMR would be utilized. nih.govnih.govd-nb.infocreative-biostructure.comspringernature.com This technique relies on the transfer of magnetic saturation from the protein to a bound ligand. Protons on the ligand that are closest to the protein will show the strongest signals in the resulting STD spectrum.

In a hypothetical STD-NMR experiment, a spectrum of this compound in the presence of Kinase-X would be recorded. The relative intensities of the signals in the STD spectrum would indicate the "group epitope," or the parts of the molecule making the most significant contacts with the protein.

Hypothetical STD-NMR Results for this compound Bound to Kinase-X

| Proton Group on Compound | Hypothetical STD Factor (%) | Interpretation |

| Amino (-NH₂) Protons | 85 | Strong interaction, suggesting this group is deeply buried in the binding pocket and likely forms key hydrogen bonds. |

| Dimethyl (-C(CH₃)₂) Protons | 100 | Strongest interaction, indicating the tert-butyl group is a critical binding determinant and fits snugly into a hydrophobic pocket of the protein. |

| Methylene (-CH₂-) Protons | 45 | Moderate interaction, suggesting this part of the molecule is in the binding interface but less critical than the amino and dimethyl groups. |

| Alkyne Protons | 10 | Weak interaction, suggesting the yne moiety is likely solvent-exposed and not making significant contact with the protein. |

Cell-Free Biochemical Assay Development (Without Cell Culture or Organismal Data)

Following the characterization of binding, the next logical step is to develop a cell-free biochemical assay to measure the functional effect of this compound on its target. This allows for a controlled, in-vitro assessment of its activity.

Design of Reporter Assays for Biochemical Pathways

A robust reporter assay is essential for quantifying the activity of Kinase-X and the modulatory effects of this compound. A common approach for kinases is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. nih.govpromega.comnih.govpromegaconnections.combmglabtech.com

Assay Principle:

Kinase Reaction: Kinase-X, its peptide substrate, and ATP are incubated together. The kinase transfers a phosphate (B84403) group from ATP to the substrate, consuming ATP in the process.

Inhibition: When this compound is present, if it is an inhibitor, the kinase reaction will be slowed, and less ATP will be consumed.

Luminescence Detection: A luciferase enzyme is added, which uses the remaining ATP to produce light. The amount of light produced is directly proportional to the amount of ATP left in the solution.

Therefore, a higher luminescence signal indicates stronger inhibition of Kinase-X.

Components of the Hypothetical Kinase-X Reporter Assay

| Component | Role |

| Kinase-X | The enzyme of interest. |

| Peptide Substrate | The molecule that is phosphorylated by Kinase-X. |

| ATP | The phosphate donor for the kinase reaction. |

| This compound | The test compound (potential inhibitor). |

| Luciferase/Luciferin Reagent | The reporter system that generates a luminescent signal from the remaining ATP. |

| Assay Buffer | Provides optimal pH and ionic strength for the kinase reaction. |

High-Throughput Screening Methodologies for Biochemical Targets

The designed reporter assay can be adapted for high-throughput screening (HTS) to test large libraries of compounds for their effect on Kinase-X. nih.govsci-hub.sebmglabtech.comresearchgate.netnews-medical.net

HTS Workflow:

Miniaturization: The assay is optimized for use in high-density microplates (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.

Automation: Liquid handling robots are used to dispense the assay components (Kinase-X, substrate, ATP) and the test compounds into the microplates with high precision and speed.

Incubation: The plates are incubated for a set period to allow the kinase reaction to proceed.

Detection: A plate reader capable of measuring luminescence is used to quantify the light output from each well.

Data Analysis: The luminescence data is analyzed to identify "hits" – compounds that cause a significant increase in signal compared to controls, indicating inhibition of Kinase-X.

This HTS platform would enable the rapid identification of potent modulators of Kinase-X from large chemical libraries, with this compound serving as a potential reference compound.

Emerging Research Avenues and Future Directions for 2 Amino 6,6 Dimethylhept 4 Ynamide Research

Chemo-Enzymatic Approaches in Synthesis and Derivatization

The integration of enzymatic methods with traditional chemical synthesis offers a powerful strategy for the production and modification of 2-Amino-6,6-dimethylhept-4-ynamide. Chemo-enzymatic approaches could provide highly selective and efficient routes to enantiomerically pure forms of the compound and its derivatives. Enzymes such as lipases, proteases, and transaminases could be employed for stereoselective resolutions or for the introduction of new functional groups under mild reaction conditions. This methodology is particularly advantageous for creating complex chiral molecules, which are often crucial for biological applications. Research in this area could focus on screening for suitable enzymes, optimizing reaction conditions, and scaling up the processes for practical applications. A study on a related glutamate (B1630785) analogue demonstrated the successful use of an enantioselective chemo-enzymatic strategy to synthesize novel compounds, highlighting the potential of this approach for similar amino acid derivatives. nih.gov

Photoredox Catalysis and Electrosynthesis Applications

The alkyne functionality in this compound presents an opportunity for exploration in the realms of photoredox catalysis and electrosynthesis. These modern synthetic techniques allow for novel transformations that are often difficult to achieve through conventional thermal methods. Photoredox catalysis could enable a variety of reactions, such as C-H functionalization, cross-coupling reactions, and the synthesis of complex heterocyclic systems starting from the alkyne moiety. Similarly, electrosynthesis offers a green and sustainable alternative for driving chemical reactions, potentially allowing for unique reactivity patterns and selectivities in the modification of the parent compound. Future research could investigate the electrochemical behavior of this compound and its utility in electro-organic synthetic strategies.

Advanced Materials Science Integration

The distinct structural characteristics of this compound make it a promising building block for the creation of advanced materials. The terminal alkyne can participate in polymerization reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), to form well-defined polymers and networked materials. The presence of the amino group provides a site for further functionalization or for imparting specific properties like pH-responsiveness or metal-coordination capabilities. The bulky tert-butyl group could influence the morphology and physical properties of the resulting materials, potentially leading to the development of porous organic frameworks, self-assembling monolayers, or functional coatings with tailored surface properties.

Development of Novel Analytical Probes Utilizing the Compound

The alkyne group in this compound is a valuable handle for the development of novel analytical probes. Through click chemistry, it can be readily conjugated to reporter molecules such as fluorophores, biotin, or other tags. This would enable the creation of probes for bioimaging, activity-based protein profiling, and other diagnostic applications. For instance, if the compound or its derivatives show affinity for a specific biological target, a fluorescently-labeled version could be used to visualize the target within cells or tissues. The amino group can also be modified to incorporate functionalities that respond to specific analytes or environmental changes, leading to the design of new chemical sensors.

Computational Design of Functional Analogues with Tunable Properties

Computational chemistry and molecular modeling can play a pivotal role in accelerating the discovery of functional analogues of this compound. By using quantum chemical calculations and molecular dynamics simulations, researchers can predict the physicochemical properties, reactivity, and interaction of various derivatives with biological targets or materials. This in silico approach allows for the rational design of new molecules with optimized characteristics, such as enhanced binding affinity, improved stability, or specific electronic properties. This can significantly reduce the experimental effort required for the synthesis and testing of new compounds, guiding researchers towards the most promising candidates for specific applications.

Q & A

Q. What controls are essential in stability studies under varying pH and temperature conditions?

- Methodological Answer: Include buffer-only controls (pH 1–13) and accelerated stability testing (40–60°C). Monitor degradation products via UPLC-QTOF and compare to stress-test guidelines in ICH Q1A. ’s environmental hazard warnings (aquatic toxicity) necessitate ecotoxicity assessments in disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.